molecular formula C10H8Cl2O4 B12502390 Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Cat. No.: B12502390
M. Wt: 263.07 g/mol
InChI Key: BTBAODIIBWGUBK-UHFFFAOYSA-N
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Description

Methyl (2,6-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two chlorine atoms, a formyl group, and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2,6-dichloro-4-formylphenoxy)acetate typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of methyl (2,6-dichloro-4-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,6-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,6-dichloro-4-formylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4-dichloro-6-formylphenoxy)acetate
  • Methyl (2,6-dichloro-4-hydroxyphenoxy)acetate
  • Methyl (2,6-dichloro-4-methylphenoxy)acetate

Uniqueness

Methyl (2,6-dichloro-4-formylphenoxy)acetate is unique due to the specific positioning of its chlorine atoms and formyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3

InChI Key

BTBAODIIBWGUBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl

Origin of Product

United States

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